Predicted IRAK-4 Binding Mode vs. Pyrrolidine Analog
The target compound is structurally analogous to 3-{1-[3-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (CAS 1383712-21-7), which features a pyrrolidine amide with an ethyl linker instead of a direct piperidine amide [1]. Docking studies on the indazolyl-triazole class indicate that the nature of the amide substituent significantly influences the formation of a hydrogen bond network with the IRAK-4 hinge region (Met265 and Val263) and the occupation of the back hydrophobic pocket [1]. The piperidine amide in the target compound is predicted to offer a different conformational restraint and electron distribution compared to the pyrrolidine analog, potentially altering the binding kinetics without direct assay data available for this specific pair.
| Evidence Dimension | Predicted binding mode difference based on amide substituent |
|---|---|
| Target Compound Data | Piperidine-1-carboxamide directly attached to phenyl ring |
| Comparator Or Baseline | 3-{1-[3-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole (pyrrolidine amide with ethyl linker) |
| Quantified Difference | Non-quantifiable structural differentiation; piperidine vs. pyrrolidine ring and direct attachment vs. ethyl linker impact predicted binding pose |
| Conditions | In silico docking model of IRAK-4 kinase domain (PDB-based homology model) as described in patent US9073892B2 |
Why This Matters
For research groups optimizing an IRAK-4 inhibitor series, a direct piperidine amide cap may provide a synthetic handle for further modification with different physicochemical properties compared to a more flexible pyrrolidine ethyl analog.
- [1] Jorand-Lebrun, C., Crosignani, S., Dorbais, J., Grippi-Vallotton, T., & Pretre, A. (2015). US Patent No. US9073892B2 (Indazolyl triazol derivatives as IRAK inhibitors). U.S. Patent and Trademark Office. View Source
